molecular formula C23H36N6O5S B563240 Argatroban-d3

Argatroban-d3

Cat. No.: B563240
M. Wt: 511.7 g/mol
InChI Key: KXNPVXPOPUZYGB-HKEDOSAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argatroban-d3 (hydrochloride) is a synthetic direct thrombin inhibitor used primarily as an anticoagulant. It is a deuterated form of argatroban, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can enhance the compound’s stability and pharmacokinetic properties. This compound (hydrochloride) is used as an internal standard for the quantification of argatroban in various analytical applications .

Scientific Research Applications

Argatroban-d3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Argatroban-d3, like its parent compound Argatroban, is a direct, selective thrombin inhibitor . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, this compound prevents clot formation .

Mode of Action

This compound reversibly binds to the active site of thrombin , thereby inhibiting its action . This inhibition prevents thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation . This results in an anticoagulant effect, preventing the formation of blood clots .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation. It also inhibits the activation of coagulation factors V, VIII, and XIII, and protein C, further disrupting the coagulation process .

Pharmacokinetics

This compound, being a direct thrombin inhibitor, is expected to have similar pharmacokinetic properties as Argatroban. Argatroban is administered intravenously and has a bioavailability of 100% . It is metabolized in the liver and has a half-life of about 50 minutes . The pharmacokinetics of Argatroban are unaffected by coadministration of erythromycin, aspirin, acetaminophen, digoxin, or lidocaine .

Result of Action

The primary result of this compound’s action is the prevention of thrombosis . By inhibiting thrombin, it prevents the formation of blood clots, thereby reducing the risk of conditions such as stroke and heart attack. It is particularly useful in patients with heparin-induced thrombocytopenia (HIT), where it can normalize platelet count and prevent thrombi formation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of COVID-19 patients with heparin resistance or hypercoagulability due to increased FVIII levels, the monitoring of Argatroban was changed from measuring activated PTT to diluted TT . This suggests that patient-specific factors, such as disease state and co-existing conditions, can influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Argatroban-d3 plays a crucial role in biochemical reactions. It rapidly and reversibly binds to the thrombin active site and exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions . This includes fibrin formation, activation of coagulation factors (V, VIII, and XIII), activation of protein C, and platelet aggregation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting thrombin, a key enzyme in the coagulation cascade . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically thrombin . It inhibits thrombin, leading to changes in gene expression and preventing the activation of coagulation factors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are significant. It has been determined in body fluids from forensic cases and in therapeutic drug monitoring . The stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are important aspects of its biochemical profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are crucial for understanding its biochemical properties .

Metabolic Pathways

This compound is involved in the coagulation cascade, a critical metabolic pathway . It interacts with thrombin, a key enzyme in this pathway . Its effects on metabolic flux or metabolite levels are significant .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation is significant .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are important. It is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

The synthesis of argatroban-d3 (hydrochloride) involves several steps, starting from L-arginine. The process includes the introduction of deuterium atoms at specific positions in the molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods for this compound (hydrochloride) are similar to those used for argatroban, with additional steps to introduce deuterium atoms .

Chemical Reactions Analysis

Argatroban-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .

Comparison with Similar Compounds

Argatroban-d3 (hydrochloride) is compared with other direct thrombin inhibitors such as:

Properties

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPVXPOPUZYGB-HKEDOSAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@H](C[C@@H]3C(=O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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